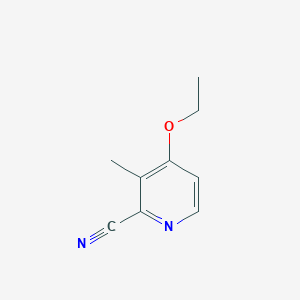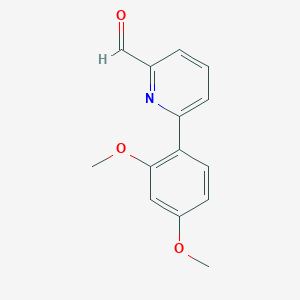
Ethyl 2-(2-chloro-5-methylpyridin-3-YL)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-methylpyridine-3-acetic acid ethyl ester is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the second position, a methyl group at the fifth position, and an acetic acid ethyl ester group at the third position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methylpyridine-3-acetic acid ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-methylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.
Another approach involves the use of 2-chloro-5-methylpyridine-3-acetic acid as a starting material, which is then esterified using ethanol and a catalytic amount of sulfuric acid. This method requires refluxing the reaction mixture to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-5-methylpyridine-3-acetic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-methylpyridine-3-acetic acid ethyl ester undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the second position can be replaced by various nucleophiles, such as amines or thiols, to form substituted derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-chloro-5-methylpyridine-3-acetic acid.
Oxidation: The methyl group at the fifth position can be oxidized to form the corresponding carboxylic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed for the oxidation of the methyl group.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Ester Hydrolysis: 2-Chloro-5-methylpyridine-3-acetic acid.
Oxidation: 2-Chloro-5-methylpyridine-3-carboxylic acid.
Applications De Recherche Scientifique
2-Chloro-5-methylpyridine-3-acetic acid ethyl ester has several scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to interfere with specific biochemical pathways in plants and pests.
Organic Synthesis:
Mécanisme D'action
The mechanism of action of 2-chloro-5-methylpyridine-3-acetic acid ethyl ester depends on its specific application. In pharmaceuticals, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways involved in inflammation or microbial growth. The chloro and ester groups play a crucial role in its binding affinity and specificity towards molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-methylpyridine-3-carboxylic acid: Similar structure but lacks the ester group.
2-Chloro-5-methylpyridine-3-acetic acid: Similar structure but lacks the ethyl ester group.
2-Bromo-5-methylpyridine-3-acetic acid ethyl ester: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
2-Chloro-5-methylpyridine-3-acetic acid ethyl ester is unique due to the presence of both the chloro and ester groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C10H12ClNO2 |
|---|---|
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
ethyl 2-(2-chloro-5-methylpyridin-3-yl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-9(13)5-8-4-7(2)6-12-10(8)11/h4,6H,3,5H2,1-2H3 |
Clé InChI |
ZGGZNSDQIYVEMZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C(N=CC(=C1)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![potassium;[(E)-[2-(4-hydroxy-1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14854651.png)



![N-[[4-(Chloromethyl)-1,3-oxazol-2-YL]methyl]-N,N-dimethylamine](/img/structure/B14854693.png)






